4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine
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Overview
Description
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine is an organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a m-tolyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, material science, and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the cyclization of amidoximes with acyl reagents. A common method includes the O-acylation of amidoxime followed by cyclodehydration to form the 1,2,4-oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the biological activity of the oxadiazole ring.
Material Science: It is used in the development of high-energy materials and energetic compounds.
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes, kinases, and other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer has been studied for its anticancer potential and other biological activities.
Uniqueness
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group and the pyridine ring differentiates it from other oxadiazole derivatives, making it a valuable compound for various research applications.
Properties
CAS No. |
88059-54-5 |
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Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
5-(3-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O/c1-10-3-2-4-12(9-10)14-16-13(17-18-14)11-5-7-15-8-6-11/h2-9H,1H3 |
InChI Key |
IBTAWSWYHNVHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=NC=C3 |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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